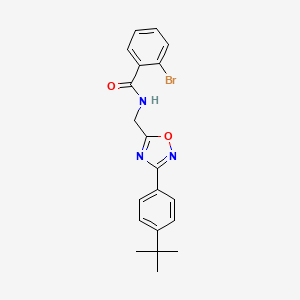
2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as AEQT, is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Wirkmechanismus
The exact mechanism of action of 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood, but it is believed to act through multiple pathways. 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the Nrf2 pathway, which is involved in the production of antioxidant enzymes. Additionally, 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and increase the production of antioxidant enzymes. 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to induce apoptosis in cancer cells and protect cells from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its potential therapeutic applications. 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory, antioxidant, and anticancer activity, which makes it a promising compound for further research. However, one limitation of using 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving the synthesis method of 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide to make it more accessible and cost-effective.
Synthesemethoden
2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been synthesized using various methods, including the reaction of 2-acetyl-3-ethoxyquinoxaline with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The resulting product is then oxidized using hydrogen peroxide to obtain 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide. Other methods include the reaction of 2-acetyl-3-ethoxyquinoxaline with 3,4,5-triethoxybenzaldehyde in the presence of a base, followed by oxidation using hydrogen peroxide or sodium chlorite.
Wissenschaftliche Forschungsanwendungen
2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been the subject of several scientific research studies due to its potential therapeutic applications. One study found that 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide had potent antioxidant activity and could protect cells from oxidative stress-induced damage. 2-acetyl-7-ethoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has also been studied for its potential anticancer activity, as it was found to induce cell death in several cancer cell lines.
Eigenschaften
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-6-32-18-10-11-19-21(14-18)28(31)24(16(5)29)20(27-19)15-36-26(30)17-12-22(33-7-2)25(35-9-4)23(13-17)34-8-3/h10-14H,6-9,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAPZTDIGDHUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-ethoxy-4-oxidoquinoxalin-2-yl)methyl 3,4,5-triethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)
